molecular formula C3H5N3 B154310 1-methyl-1H-1,2,3-triazole CAS No. 16681-65-5

1-methyl-1H-1,2,3-triazole

Cat. No. B154310
CAS RN: 16681-65-5
M. Wt: 83.09 g/mol
InChI Key: JWAWEQBUZOGIBZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole is a derivative of 1H-1,2,3-triazole, a class of compounds known for their unique combination of facile accessibility and diverse supramolecular interactions. These interactions have led to a wide range of applications in fields such as supramolecular chemistry, coordination chemistry, catalysis, and photochemistry .

Synthesis Analysis

The synthesis of 1-methyl-1H-1,2,3-triazole derivatives can be achieved through click chemistry, which is a versatile method allowing the introduction of various substituents into the triazole ring. The thermal cycloaddition of azides to acetylenes is a particularly versatile route, as it allows for a wide range of substituents to be incorporated . Additionally, the base-catalyzed condensation of azides with activated methylene compounds is another established route for synthesizing triazoles with specific substituents in the 4- and 5-positions .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of 2-methyl-4,5-dicyano-2H-1,2,3-triazole was determined using elemental analysis, infrared spectrum, and NMR spectrum . The crystal structure of related triazole compounds has been determined, revealing details such as space group, cell constants, and the orientation of substituents .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-triazole and its derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals such as Rhodium and Iridium . These complexes can be used as catalysts for various reactions, including transfer hydrogenation and oxidation of alcohols . The triazole ring can also undergo hydrolysis and other transformations, leading to the formation of new compounds with potential applications in fields like explosives and propellants .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-1,2,3-triazole derivatives can be influenced by their molecular structure. For instance, the thermal stability and kinetic parameters of these compounds can be studied using techniques like thermogravimetric analysis (TG-DSC) . The solubility and reactivity in different solvents can be predicted using computational methods such as density functional theory (DFT), which also allows for the exploration of properties like nonlinear optical properties and molecular electrostatic potentials .

Scientific Research Applications

Supramolecular and Coordination Chemistry

1-methyl-1H-1,2,3-triazole is notable for its unique combination of facile accessibility and diverse supramolecular interactions. These properties have led to myriad applications in supramolecular and coordination chemistry. The compound’s nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding. Moreover, it offers various N-coordination modes and can act as a powerful carbanionic or mesoionic carbene donor. These characteristics enable applications in anion recognition, catalysis, and photochemistry, surpassing the initial scope of click chemistry (Schulze & Schubert, 2014).

Synthesis of Antimycobacterial Agents

1-methyl-1H-1,2,3-triazole has been studied for its role in the synthesis of new antimycobacterial agents. Its structural versatility and broad range of biological activities make it a valuable compound in developing bioactive chemical entities against tuberculosis (Gonzaga et al., 2013).

Catalyst Activation

This compound has been used in the activation of catalysts for reactions such as transfer hydrogenation and Oppenauer-type oxidation. Its interaction with complexes like Cp*RhIII/IrIII in organochalcogen ligand complexes demonstrates its potential in catalysis (Saleem et al., 2014).

Medicinal Chemistry as a Bioisostere

The 1,2,3-triazole ring, including its 1-methyl variant, serves as a bioisostere in medicinal chemistry. Its ability to mimic various functional groups has led to its widespread use in synthesizing new active molecules with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).

Ion Transport Properties

1,3-Dimethyl-1,2,3-triazolium salts, derivatives of 1-methyl-1H-1,2,3-triazole, show enhanced ion conductive properties, making them promising candidates for electrolytes in electrochemical devices. Their ion conductivity and ionicity are influenced by the anion size, highlighting their potential in materials science (Pulst et al., 2018).

Luminescent Properties

Quinoline-triazoles, which include 1-methyl-1H-1,2,3-triazole derivatives, exhibit luminescent properties. Their crystalline structures and hydrogen-bonding interactions influence their luminescent behavior, making them of interest in materials science (Bai et al., 2017).

Drug Discovery

The compound is also influential in drug discovery, particularly through click chemistry, where it forms 1,2,3-triazole via copper-(I)-catalyzed reactions. These triazoles can form biologically active linkers with high specificity and biocompatibility, impacting the development of new pharmaceuticals (Kolb & Sharpless, 2003).

Technological Applications

Technological prospecting of 1H-1,2,3-triazoles reveals their significant applications in various technological sectors. The increasing number of patents filed for these compounds underlines their growing importance in fields like chemistry, metallurgy, and human needs (Caiana et al., 2022).

Safety And Hazards

1-methyl-1H-1,2,3-triazole should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWEQBUZOGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937250
Record name 1-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,3-triazole

CAS RN

16681-65-5
Record name 1-Methyl-1,2,3-triazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole
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Synthesis routes and methods

Procedure details

1-Methyl-1H-1,2,3-triazole was prepared according to the literature reference WO2008/98104. To a 2 L flask containing 1-methyl-1H-1,2,3-triazole (9 g, 108.3 mmol) was added THF (1500 mL) and the solution was cooled to −40° C. To this colorless homogeneous solution was added n-butyllithium (2.5 M in hexanes, 45 mL, 112.5 mmol) dropwise which immediately afforded a dark brown viscous mixture. The mixture was kept between −10 to −20° C. for 60 minutes, then a THF solution of 2,4-dimethylthiazole-5-carbaldehyde (17.2 g, 121.8 mmol in 200 mL THF) was introduced via cannula. Once the aldehyde was added the reaction was allowed to warm to room temperature. After 3 hours, the reaction was quenched by pouring into a saturated solution of aqueous NH4Cl. The aqueous portion was extracted with EtOAc in portions, 7×400 mL. The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give a brown oil. Chromatography on silica gel (10% acetone-DCM increasing to 50% acetone and increasing to 10% MeOH-DCM) provided the title compound as an amber solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
S Ohta, I Kawasaki, T Uemura… - Chemical and …, 1997 - jstage.jst.go.jp
Trimethylsilylaion of 1, 2, 3-triazole regioselectively proceeded to give 2-trimethylsilyl-2H-1, 2, 3-triazole, which was treated with primary alkyl halides in the presence of …
Number of citations: 33 www.jstage.jst.go.jp
FN Khan, K Prabakaran, SM Roopan… - … Section E: Structure …, 2010 - scripts.iucr.org
The title molecule, C5H7N3O2, has an almost planar conformation, with a maximum deviation of 0.043 (3) Å, except for the methyl H atoms. In the crystal structure, intermolecular C—H⋯…
Number of citations: 14 scripts.iucr.org
T HIGASHINO, T KATORI, E HAYASHI - … and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Various reactions of 3-methyl-(Im) and 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (Ip) were examined. Im was prepared by cyclization of 5-amino-4-methylaminopyrimidine (II) with …
Number of citations: 15 www.jstage.jst.go.jp
A Albert, K Tratt - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
A new and convenient preparation of the hitherto difficulty accessible 7-methyl-8-azapurines begins with the condensation of cyanoacetamide with benzyl azide to 4-amino-3-benzyl-3H-…
Number of citations: 16 pubs.rsc.org
A Albert, H Taguchi - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide (1), fused with thiourea, gave 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one (2-mercapto-7-methyl-8-azapurin-6-one)(…
Number of citations: 4 pubs.rsc.org
東野武郎, 香取達彦, 林英作 - Chemical and Pharmaceutical Bulletin, 1979 - jlc.jst.go.jp
Various reactions of 3-methyl- (Im) and 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (Ip) were examined. Im was prepared by cyclization of 5-amino-4-methylaminopyrimidine (II) with …
Number of citations: 2 jlc.jst.go.jp
K Prabakaran, FR Nawaz Khan, JS Jin - Research on Chemical …, 2012 - Springer
The 1,2,3-triazoles are versatile synthetic intermediates of many biologically active compounds, and their N-1 substituted analogues are potential pharmaceutically important derivatives…
Number of citations: 6 link.springer.com
BA Shainyan, VI Meshcheryakov - Russian Journal of Organic …, 2011 - researchgate.net
In continuation of our studies on trifluoromethylsulfonyl derivatives of azoles [1–3] we made an attempt to perform cross coupling of trifluoromethanesulfonamide with 4, 5-dibromo-1, 2, 3…
Number of citations: 4 www.researchgate.net
J Jian, L Jinhua, G Cong, C Xuwen, Z Yun… - Chinese Journal of …, 2023 - sioc-journal.cn
The green and highly efficient synthesis of N 2-substituted 1, 2, 3-triazoles remains challenging due to the lower electron density at the N 2-atom than that at two terminal nitrogen atoms …
Number of citations: 2 sioc-journal.cn
D Deori - 2018 - Department of Chemistry, IIT Indore
Number of citations: 0

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